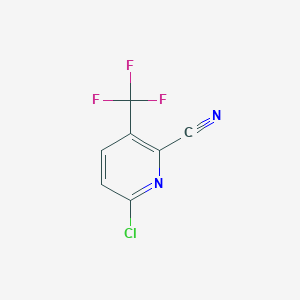

6-Chloro-3-(trifluoromethyl)picolinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2/c8-6-2-1-4(7(9,10)11)5(3-12)13-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTMSBJBTATQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621759 | |

| Record name | 6-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401590-41-8 | |

| Record name | 6-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-3-(trifluoromethyl)pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-3-(trifluoromethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Chloro-3-(trifluoromethyl)picolinonitrile, a key building block in modern synthetic chemistry. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles, catering to the needs of researchers and professionals in drug development and agrochemical synthesis.

Introduction: A Versatile Fluorinated Pyridine Intermediate

This compound is a halogenated and trifluoromethylated pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules.[1][2] The unique substitution pattern of the pyridine ring, featuring a chloro group, a trifluoromethyl group, and a cyano group, imparts distinct reactivity and physicochemical properties.[1][2] The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] The chloro and cyano functionalities serve as reactive handles for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions, making this compound a valuable precursor for the synthesis of novel pharmaceuticals and agrochemicals.[3][4][5]

Physicochemical and Spectroscopic Profile

Precise physicochemical and spectroscopic data are paramount for the successful application of any chemical intermediate. While some experimental values for this compound are not extensively reported in publicly available literature, the following tables summarize the known and predicted properties.

Table 1: Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 401590-41-8 | [6][7] |

| Molecular Formula | C₇H₂ClF₃N₂ | [6][7] |

| Molecular Weight | 206.55 g/mol | [6][7] |

| Appearance | Not definitively reported; likely a solid or liquid at room temperature. | Supplier information varies. |

| Melting Point | Not available. | [8] |

| Boiling Point | Not available. | [8] |

| Solubility | Not available. | [8] |

Rationale for Data Gaps: The limited availability of experimental physical constants such as melting and boiling points in peer-reviewed literature suggests that this compound is primarily used as a synthetic intermediate and may not have been fully characterized for its bulk physical properties. Researchers should determine these properties experimentally as needed for their specific applications.

Table 2: Spectroscopic Data (Predicted and Characteristic Features)

| Technique | Predicted Features | Rationale and Comparative Data |

| ¹H NMR | Two doublets in the aromatic region (approx. 7.5-8.5 ppm). | The two aromatic protons on the pyridine ring would be expected to show distinct signals due to their different electronic environments, with coupling to each other.[9][10][11] |

| ¹³C NMR | Signals for the trifluoromethyl carbon (quartet due to C-F coupling), the cyano carbon, and the four distinct aromatic carbons of the pyridine ring. | The carbon of the CF₃ group will exhibit a characteristic quartet splitting pattern. The chemical shifts of the ring carbons will be influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and cyano groups.[10][11] |

| FT-IR (cm⁻¹) | ~2230 (C≡N stretch), ~1600-1400 (C=C and C=N aromatic ring stretches), ~1350-1100 (C-F stretches). | The nitrile stretch is a sharp, characteristic peak. The C-F stretches from the trifluoromethyl group are typically strong absorptions.[12][13] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 206/208 (due to ³⁵Cl/³⁷Cl isotopes). Fragmentation may involve loss of Cl, CN, or CF₃. | The isotopic pattern of chlorine is a key diagnostic feature. Fragmentation patterns are predicted based on the stability of the resulting carbocations and radical species.[14][15][16] |

Synthesis of this compound: A Proposed Protocol

Proposed Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical, based on analogous reactions):

Objective: To synthesize this compound via nucleophilic substitution of a chloride in 2,6-dichloro-3-(trifluoromethyl)pyridine with a cyanide salt.

Materials:

-

2,6-dichloro-3-(trifluoromethyl)pyridine

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,6-dichloro-3-(trifluoromethyl)pyridine (1.0 eq).

-

Addition of Reagents: Add the phase-transfer catalyst (e.g., TBAB, 0.1 eq) followed by the anhydrous solvent (DMF or DMSO).

-

Cyanation: Carefully add sodium cyanide or potassium cyanide (1.1-1.5 eq). Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Phase-Transfer Catalyst: The use of a phase-transfer catalyst like TBAB is crucial to facilitate the reaction between the inorganic cyanide salt and the organic substrate in a non-aqueous solvent.

-

Aprotic Polar Solvent: Solvents like DMF or DMSO are chosen for their ability to dissolve both the organic substrate and, to some extent, the cyanide salt, and for their high boiling points, which allow for reactions at elevated temperatures.

-

Excess Cyanide: A slight excess of the cyanide salt is used to ensure the complete conversion of the starting material.

Key Reactions and Applications in Synthesis

The synthetic utility of this compound stems from the reactivity of its chloro and cyano groups. It is a valuable precursor for the synthesis of a variety of substituted pyridines, particularly in the agrochemical and pharmaceutical industries.

A. Nucleophilic Aromatic Substitution (SNA_r_):

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.

Caption: Nucleophilic aromatic substitution of this compound.

B. Palladium-Catalyzed Cross-Coupling Reactions:

The chloro group also serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups at the 6-position.[4][17][18][19][20]

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines using a palladium catalyst and a suitable ligand and base provides access to a wide range of 6-amino-3-(trifluoromethyl)picolinonitriles.[3][5][21][22][23]

C. Transformation of the Cyano Group:

The nitrile functionality can be readily transformed into other valuable functional groups, such as:

-

Carboxylic acids: via hydrolysis.

-

Amines: via reduction.

-

Tetrazoles: via reaction with azides.

Safety and Handling

As a halogenated and trifluoromethylated organic compound, this compound should be handled with care in a well-ventilated laboratory fume hood.

Table 3: Hazard and Safety Information

| Hazard | Precautionary Statement |

| Toxicity | The toxicological properties have not been thoroughly investigated. Assumed to be harmful if swallowed, inhaled, or in contact with skin.[8] |

| Irritation | May cause skin, eye, and respiratory tract irritation.[8] |

| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, gloves, and eye/face protection.[8] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] |

| Disposal | Dispose of in accordance with local, state, and federal regulations.[8] |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of reactive functional groups provides a platform for the efficient construction of a diverse range of complex molecules with potential applications in the pharmaceutical and agrochemical industries. While some of its physical properties are not yet fully documented, its synthetic utility is evident from its role as a key intermediate. This guide provides a foundational understanding for researchers looking to employ this compound in their synthetic endeavors.

References

- 1. EP0384392A1 - Cyanation of haloaromatics utilizing catalysts generated in situ starting with NiCl2 or NiCl2 6H2O - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. appretech.com [appretech.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. capotchem.cn [capotchem.cn]

- 9. researchgate.net [researchgate.net]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. epfl.ch [epfl.ch]

- 12. researchgate.net [researchgate.net]

- 13. Application of ATR-FTIR and FT-NIR spectroscopy coupled with chemometrics for species identification and quality prediction of boletes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. benchchem.com [benchchem.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. research.rug.nl [research.rug.nl]

- 22. youtube.com [youtube.com]

- 23. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 6-Chloro-3-(trifluoromethyl)picolinonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-3-(trifluoromethyl)picolinonitrile is a key fluorinated heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the presence of a chlorine atom, a trifluoromethyl group, and a nitrile moiety on the pyridine ring, make it a versatile synthon for the creation of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, insights into its reactivity, and a discussion of its current and potential applications in drug discovery and materials science.

Introduction: The Significance of Fluorinated Pyridines

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in modern medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals due to their ability to engage in various non-covalent interactions and their favorable pharmacokinetic profiles. The convergence of these two features in molecules like this compound results in a highly valuable and versatile chemical entity for the development of novel bioactive compounds.[2][3] This guide aims to provide a detailed technical understanding of this important building block.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 401590-41-8 | [4][5] |

| Molecular Formula | C₇H₂ClF₃N₂ | [4][5] |

| Molecular Weight | 206.55 g/mol | [4][5] |

| Appearance | Liquid | CymitQuimica |

| Melting Point | Not Available | [6] |

| Boiling Point | Not Available | [6] |

| Solubility | Not Available | [6] |

| Purity | Typically ≥95-98% | [4][5] |

Note: The physical state is reported as "Liquid" by at least one supplier, though this may vary depending on purity and ambient conditions. Further experimental determination of melting and boiling points is recommended for process scale-up.

Synthesis and Manufacturing

While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented in peer-reviewed literature, its synthesis can be inferred from established methods for preparing related trifluoromethylated pyridines. A plausible and commonly employed synthetic strategy involves the chlorination and subsequent cyanation of a suitable precursor.

A potential synthetic pathway is outlined below, drawing from general knowledge of pyridine chemistry and patent literature describing the synthesis of analogous compounds.[7][8][9]

Figure 1: A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2,6-dichloro-3-(trifluoromethyl)pyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add sodium cyanide (NaCN) or another cyanide source (1.0-1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C. The progress of the reaction should be monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the desired this compound.

It is imperative that this hypothetical protocol be optimized and validated in a laboratory setting by qualified personnel, with all appropriate safety precautions taken, especially when handling cyanide salts.

Spectroscopic and Analytical Data

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. While a comprehensive set of publicly available experimental spectra is limited, the expected spectral characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro, trifluoromethyl, and nitrile groups.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic downfield region (around 115-120 ppm), while the carbon of the trifluoromethyl group will show a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present:

-

A sharp, strong band around 2230-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.

-

Strong absorption bands in the region of 1100-1350 cm⁻¹ due to the C-F stretching vibrations of the trifluoromethyl group.

-

Bands in the aromatic region (around 1400-1600 cm⁻¹) corresponding to the C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M⁺) at m/z 206, with a characteristic isotopic pattern (M+2) at m/z 208 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of Cl, CN, and CF₃ groups.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its three key functional groups: the chloro substituent, the nitrile group, and the trifluoromethyl-activated pyridine ring.

Figure 2: Key reactive sites of this compound.

5.1. Nucleophilic Aromatic Substitution (SNAr) at the 6-Position:

The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing trifluoromethyl and nitrile groups.[10][11][12] This allows for the facile introduction of a wide range of nucleophiles, including:

-

O-Nucleophiles: Alcohols and phenols can displace the chloride to form ethers.

-

N-Nucleophiles: Amines (primary and secondary) can be used to synthesize substituted aminopyridines.

-

S-Nucleophiles: Thiols can react to form thioethers.

This reactivity is a cornerstone of its utility as a building block, enabling the construction of diverse molecular libraries.

5.2. Transformations of the Nitrile Group:

The nitrile group is a versatile functional handle that can undergo a variety of transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.

-

Reduction: Reduction of the nitrile group can yield the corresponding primary amine.

-

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic systems.

5.3. Reactivity of the Pyridine Ring:

The electron-deficient nature of the pyridine ring, further enhanced by the substituents, can influence its reactivity in various transformations, including potential further functionalization under specific conditions.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine scaffold is a privileged motif in modern drug discovery and agrochemical research.[2][3] this compound serves as a key starting material for the synthesis of numerous compounds with diverse biological activities. While specific examples of marketed drugs derived directly from this starting material are not readily found in the public domain, its structural features are present in many advanced drug candidates and agrochemicals.

The strategic incorporation of the this compound core can lead to compounds with potential applications as:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and the substituents on this molecule can be tailored to achieve specific binding interactions.[2]

-

Agrochemicals: The trifluoromethylpyridine moiety is found in a number of modern herbicides and insecticides.[3]

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the trifluoromethyl group can aid in blood-brain barrier penetration, making this scaffold attractive for the development of CNS-active compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available Material Safety Data Sheets (MSDS), the following should be considered:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[6]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

In case of exposure: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek medical attention immediately.[6]

It is crucial to consult the full Material Safety Data Sheet (MSDS) before handling this compound.

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique combination of reactive sites allows for the creation of diverse and complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for harnessing its full potential in research and development. As the demand for novel bioactive molecules continues to grow, the importance of key intermediates like this compound is set to increase.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. appretech.com [appretech.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. capotchem.cn [capotchem.cn]

- 7. EP2901857B1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google Patents [patents.google.com]

- 8. KR101542340B1 - Process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Determining the Solubility of 6-Chloro-3-(trifluoromethyl)picolinonitrile in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of 6-Chloro-3-(trifluoromethyl)picolinonitrile in a range of organic solvents. In the absence of extensive published solubility data for this compound, this document emphasizes the foundational principles and detailed experimental protocols necessary to generate reliable and reproducible solubility profiles. We delve into the physicochemical properties of the target molecule, provide a rationale for solvent selection, and present step-by-step methodologies for both thermodynamic and kinetic solubility assays, complete with analytical procedures. This guide is designed to be a practical, self-validating resource for any laboratory equipped with standard analytical instrumentation.

Introduction: The Critical Role of Solubility in Drug Development

This compound, a halogenated pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry and agrochemical development. The trifluoromethyl and chloro substituents can profoundly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. However, for any biologically active compound to be effective, it must first be soluble in a suitable delivery vehicle and capable of being absorbed and distributed to its site of action.

Solubility is a critical physicochemical parameter that dictates a compound's bioavailability and developability. Poor solubility can lead to erratic absorption, low efficacy, and challenging formulation development, ultimately resulting in the failure of promising drug candidates. Therefore, a thorough understanding of the solubility of this compound in various organic solvents is paramount for its successful application in research and development. This guide provides the necessary theoretical and practical framework to establish this crucial solubility profile.

Physicochemical Properties of this compound

A detailed understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior and for the rational design of experimental protocols.

| Property | Value/Information | Source |

| CAS Number | 401590-41-8 | [1][2][3] |

| Molecular Formula | C₇H₂ClF₃N₂ | [1][2][3] |

| Molecular Weight | 206.55 g/mol | [1][2][3] |

| Appearance | Reported as a liquid or solid | [3][4] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Water Solubility | Not available | [1] |

Structural Analysis and Inferred Properties:

The structure of this compound suggests the following properties:

-

Polarity: The molecule possesses several polar functional groups, including the nitrile (-C≡N) group and the pyridine ring nitrogen, which are electronegative. The trifluoromethyl (-CF₃) and chloro (-Cl) groups are also strongly electron-withdrawing. This suggests the molecule has a significant dipole moment and is likely to be polar.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors. However, the nitrogen atoms in the pyridine ring and the nitrile group can act as hydrogen bond acceptors.

-

Lipophilicity: The presence of the trifluoromethyl and chloro groups, along with the aromatic ring, contributes to the molecule's lipophilicity.

Based on these properties, it is anticipated that this compound will exhibit moderate to good solubility in polar aprotic solvents and potentially lower solubility in nonpolar and polar protic solvents.

Rationale for Solvent Selection

The selection of a diverse set of organic solvents is crucial for building a comprehensive solubility profile. The "like dissolves like" principle serves as a guiding tenet, suggesting that solutes dissolve best in solvents of similar polarity.[5][6] The following solvents are recommended for testing, categorized by their polarity:

| Solvent Category | Recommended Solvents | Rationale |

| Nonpolar | Hexane, Toluene | To establish baseline solubility in lipophilic environments. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | These solvents can engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors, which may favor the dissolution of the target molecule. DMSO is a particularly strong solvent for a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | These solvents can act as hydrogen bond donors and acceptors. While the target molecule cannot donate hydrogen bonds, its acceptor sites may interact with these solvents. |

Experimental Protocols for Solubility Determination

Two primary types of solubility can be measured: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound, while kinetic solubility is a measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer or organic solvent.[7][8]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound in the solvent of interest over a defined period.

Methodology:

-

Preparation: Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of glass vials.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of each selected organic solvent to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the supernatant with a suitable mobile phase (as determined by the analytical method) to a concentration within the linear range of the analytical assay.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Workflow for Thermodynamic Solubility Determination:

Caption: Shake-Flask method workflow for thermodynamic solubility.

Kinetic Solubility Determination: High-Throughput Assay

Kinetic solubility is often determined in early drug discovery to quickly assess a compound's dissolution properties from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Solvent Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well microplate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells to achieve the desired final concentration (e.g., a 1:100 dilution for a final concentration of 100 µM).

-

Incubation: Shake the microplate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C).

-

Precipitation Assessment: Visually inspect the wells for any precipitate formation. For a more quantitative assessment, a nephelometric plate reader can be used to measure light scattering caused by insoluble particles.

-

Quantification (Optional): For a more precise measurement, the solutions can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV.

Workflow for Kinetic Solubility Determination:

Caption: High-throughput kinetic solubility assay workflow.

Analytical Method: HPLC-UV for Concentration Determination

A robust and validated HPLC-UV method is essential for accurately quantifying the concentration of this compound in the solubility experiments.[9][10]

Example HPLC-UV Method (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound (likely in the range of 254-280 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Calibration:

A standard curve must be generated by preparing a series of known concentrations of this compound in the mobile phase. The peak area from the HPLC chromatograms is plotted against the concentration to create a linear regression model. This model is then used to calculate the concentration of the unknown samples from the solubility experiments.

Data Analysis and Interpretation

The solubility is typically expressed in units of µg/mL or mg/L. The concentration determined by HPLC-UV for the saturated solution (after accounting for any dilution) represents the solubility of the compound in that specific solvent at the experimental temperature.

The results should be tabulated to allow for easy comparison of the solubility across the different organic solvents. This data will provide valuable insights into the dissolution behavior of this compound and guide the selection of appropriate solvents for formulation, purification, and biological screening.

Conclusion

While published solubility data for this compound is scarce, this technical guide provides a robust and scientifically sound framework for its determination. By following the detailed protocols for thermodynamic and kinetic solubility assays, coupled with a validated HPLC-UV analytical method, researchers can generate the critical data needed to advance the development of this promising compound. A thorough understanding of its solubility profile in a range of organic solvents is a fundamental step towards unlocking its full potential in pharmaceutical and agrochemical applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. appretech.com [appretech.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. enamine.net [enamine.net]

- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. improvedpharma.com [improvedpharma.com]

An In-Depth Technical Guide to 6-Chloro-3-(trifluoromethyl)picolinonitrile: Synthesis, Properties, and Applications in Modern Drug Discovery and Agrochemicals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-3-(trifluoromethyl)picolinonitrile, a pivotal fluorinated heterocyclic building block in contemporary chemical research. The strategic incorporation of a trifluoromethyl group and a chloro-substituent on the picolinonitrile scaffold imparts unique physicochemical properties, rendering it a highly valuable intermediate in the synthesis of sophisticated agrochemicals and pharmaceuticals. This document will delve into the historical context of trifluoromethylpyridines, detail the synthetic pathways to this compound, present its key chemical and physical properties, and explore its significant applications in the development of next-generation herbicides and selective androgen receptor modulators (SARMs). This guide is intended for researchers, chemists, and professionals in the fields of drug discovery and agrochemical development, providing both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Ascendancy of Trifluoromethylpyridines in Chemical Innovation

The introduction of fluorine and fluorine-containing functional groups into organic molecules has revolutionized the fields of medicinal chemistry and materials science. The trifluoromethyl (-CF3) group, in particular, is a bioisostere of the methyl group but with profoundly different electronic properties. Its high electronegativity, metabolic stability, and ability to enhance lipophilicity and binding affinity have made it a favored substituent in the design of novel bioactive compounds.

The pyridine ring, a ubiquitous nitrogen-containing heterocycle, is a common scaffold in a vast number of biologically active molecules. The fusion of the trifluoromethyl group with the pyridine core gives rise to the class of trifluoromethylpyridines, which have emerged as indispensable building blocks in modern chemical synthesis. These compounds exhibit a unique combination of properties that are highly advantageous for the development of effective and selective therapeutic agents and crop protection agents. This compound stands as a prime example of this class, offering multiple reactive sites for further chemical elaboration.

Synthesis and Manufacturing of this compound

While a singular, seminal "discovery" paper for this compound is not readily identifiable in the public domain, its emergence is intrinsically linked to the broader development of fluorinated pyridine derivatives. The synthesis of this compound is primarily detailed within the patent literature, reflecting its significant commercial value as a chemical intermediate.

A key precursor in the synthesis of this compound is often a more highly halogenated pyridine derivative. For instance, a common industrial approach involves the selective fluorination and subsequent functionalization of polychlorinated picolines or picolinonitriles.

Illustrative Synthetic Pathway

One plausible synthetic route, adapted from methodologies described in patent literature for related compounds, involves a multi-step process starting from a readily available picoline derivative. The following represents a generalized, instructive pathway rather than a direct reproduction from a single source.

Step 1: Chlorination of a Picoline Precursor

The initial step often involves the exhaustive chlorination of a suitable picoline, such as 3-picoline, to introduce multiple chlorine atoms onto both the pyridine ring and the methyl group. This can be achieved using various chlorinating agents under thermal or photochemical conditions.

Step 2: Fluorination of the Trichloromethyl Group

The resulting trichloromethylpyridine derivative is then subjected to a halogen exchange (HALEX) reaction to convert the -CCl3 group to a -CF3 group. This is typically accomplished using a fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF3).

Step 3: Introduction of the Cyano Group

The introduction of the nitrile functionality at the 2-position of the pyridine ring can be achieved through various methods, such as a Sandmeyer reaction from a corresponding amino-substituted pyridine or through a nucleophilic substitution reaction.

Step 4: Final Functionalization and Isolation

Further modifications, such as the selective introduction of the chloro-substituent at the 6-position, can be carried out to yield the final product, this compound.

The following diagram illustrates a conceptual synthetic workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of a Key Precursor, 6-chloro-5-(trifluoromethyl)pyridin-3-amine

The following protocol for the synthesis of a direct precursor to compounds used in SARM development is adapted from the patent literature and serves to illustrate the practical chemistry involved[1].

Objective: To synthesize 6-chloro-5-(trifluoromethyl)pyridin-3-amine.

Materials:

-

2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

-

Tetrahydrofuran (THF)

-

Raney-Ni

-

Hydrogen gas

-

Celite®

Procedure:

-

Dissolve 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine (1.57 g, 6.93 mmol) in 10 ml of tetrahydrofuran (THF).

-

Prepare a suspension of Raney-Ni (200 mg) in 20 ml of THF in a suitable reaction vessel.

-

Add the solution of 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine to the Raney-Ni suspension.

-

Slowly bubble hydrogen gas through the stirred solution for 24 hours using a balloon.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite®.

-

Remove the solvent from the filtrate under reduced pressure to yield 6-chloro-5-(trifluoromethyl)pyridin-3-amine.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for quality control purposes.

General Properties

| Property | Value | Source(s) |

| CAS Number | 401590-41-8 | [2][3] |

| Molecular Formula | C₇H₂ClF₃N₂ | [2][3] |

| Molecular Weight | 206.55 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥95% | [2][3] |

Spectroscopic Data

While a comprehensive, publicly available dataset of the spectra for this compound is limited, key spectroscopic information can be obtained from commercial suppliers and inferred from related structures. ChemicalBook is a cited source for the 1H NMR, 13C NMR, IR, and mass spectra of this compound[5]. For comparative purposes, the 19F and 13C NMR data for the structurally related 3-chloro-4,5,6-trifluoropicolinonitrile are presented below.

Spectroscopic Data for the Related Compound 3-chloro-4,5,6-trifluoropicolinonitrile: [4][6]

-

¹⁹F NMR (376 MHz, CDCl₃): δ -77.6 (t, J F-F = 23.8 Hz, F6), -133.7 (q, J F-F = 18.8 Hz, F4), -134.2 (ddd, J F-F = 24.2, 18.6, 10.1 Hz, F3), -145.3 (ddd, J F-F = 24.1, 18.2, 10.2 Hz, F5).

-

¹³C{¹H} NMR (101 MHz, CDCl₃): δ 150.4 (dm, J F-C = 272 Hz, C3), 148.5 (ddd, J F-C = 245, 12, 4 Hz, C6), 147.3 (dm, J F-C = 270 Hz, C4), 138.6 (ddd, J F-C = 280, 33, 11 Hz, C5), 113.4 (m, C2), 110.20 (s, CN).

Applications in Agrochemicals and Pharmaceuticals

The unique substitution pattern of this compound makes it a versatile building block for the synthesis of a range of high-value chemical entities.

Herbicides of the Picolinic Acid Class

Picolinic acid and its derivatives are a well-established class of synthetic auxin herbicides. These compounds mimic the action of the natural plant hormone auxin, leading to uncontrolled growth and ultimately the death of susceptible plants. This compound serves as a key intermediate in the synthesis of novel picolinic acid herbicides with enhanced efficacy and selectivity. The trifluoromethyl group can improve the compound's uptake and translocation within the plant, while the chloro and cyano functionalities provide handles for further chemical modification to fine-tune the herbicidal spectrum and environmental profile.

The general workflow for the conversion of this compound to a picolinic acid herbicide is depicted below:

Caption: General scheme for the synthesis of picolinic acid herbicides.

Selective Androgen Receptor Modulators (SARMs)

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor. The goal of SARM development is to harness the anabolic benefits of androgens in muscle and bone while minimizing the undesirable androgenic effects on tissues such as the prostate.

The this compound scaffold has been incorporated into the design of novel non-steroidal SARMs. The trifluoromethylphenyl group is a common feature in many SARM candidates, and the chloro- and cyano-substituted pyridine ring provides a versatile platform for constructing the rest of the molecule to achieve high binding affinity and selectivity for the androgen receptor.

The development of SARMs from intermediates related to this compound highlights the importance of this chemical class in addressing a range of medical conditions, including muscle wasting diseases, osteoporosis, and hypogonadism.

Conclusion

This compound is a testament to the power of fluorine chemistry in modern scientific innovation. Its strategic design and versatile reactivity have positioned it as a critical intermediate in the synthesis of advanced agrochemicals and cutting-edge pharmaceuticals. As the demand for more effective and selective chemical solutions continues to grow, the importance of building blocks like this compound is set to increase, paving the way for future discoveries in both crop protection and human health.

References

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. chemuniverse.com [chemuniverse.com]

- 3. appretech.com [appretech.com]

- 4. EP2901857B1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google Patents [patents.google.com]

- 5. This compound(401590-41-8) 1H NMR spectrum [chemicalbook.com]

- 6. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google Patents [patents.google.com]

A Technical Guide to the Preliminary Biological Screening of 6-Chloro-3-(trifluoromethyl)picolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the preliminary biological screening of the novel chemical entity, 6-Chloro-3-(trifluoromethyl)picolinonitrile (CAS No: 401590-41-8).[1][2] As a compound with limited publicly available biological data, a structured and hierarchical screening approach is paramount to elucidating its potential therapeutic value or toxicological liabilities. This guide is designed to provide researchers and drug development professionals with a robust framework for conducting an initial biological evaluation. The narrative emphasizes the rationale behind experimental choices, adherence to rigorous scientific principles, and the integration of data visualization and analysis to facilitate informed decision-making in the early stages of the drug discovery pipeline.

Introduction: The Rationale for a Tiered Screening Strategy

The journey of a novel compound from a chemical library to a potential therapeutic agent is fraught with challenges. The initial biological screening is a critical juncture that dictates the future trajectory of research and development. For a compound like this compound, which possesses electrophilic and lipophilic characteristics typical of many biologically active molecules, a multi-pronged screening approach is essential. The presence of a trifluoromethyl group and a chloro-picolinonitrile scaffold suggests potential interactions with a variety of biological targets.[3] Therefore, our screening strategy is not a monolithic protocol but a dynamic and tiered workflow. This approach allows for the efficient allocation of resources, starting with broad, cost-effective assays to identify any "hits" and then progressing to more complex and specific assays to characterize the nature of the biological activity.[4]

The core principle of this guide is to establish a self-validating system of protocols. Each stage of the screening cascade is designed to provide a clear " go/no-go " decision point, ensuring that only compounds with promising and reproducible activity advance to the next level of investigation.

Tier 1: Foundational Cytotoxicity and Antimicrobial Profiling

The initial tier of screening aims to answer two fundamental questions: 1) Does the compound exhibit broad cytotoxicity against human cells? and 2) Does it possess any antimicrobial properties? These assays are crucial for establishing a basic biological activity profile and identifying potential liabilities early in the discovery process.[5][6]

In Vitro Cytotoxicity Assessment

The evaluation of a compound's cytotoxic potential is a critical first step in drug discovery.[5][7] We will employ two distinct and widely accepted colorimetric assays, the MTT and SRB assays, to assess the impact of this compound on cell viability and proliferation.[6][7] The use of multiple cancer cell lines and a non-cancerous cell line will provide initial insights into potential selectivity.[8]

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) and a non-cancerous human cell line (e.g., HEK293 - human embryonic kidney cells) in appropriate media.[6][8]

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Replace the media in the cell plates with the media containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[5]

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[7]

-

-

MTT Assay Procedure:

-

Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[5]

-

| Cell Line | Compound | IC50 (µM) |

| HeLa | This compound | 25.6 ± 2.1 |

| MCF-7 | This compound | 18.9 ± 1.7 |

| HEK293 | This compound | > 100 |

| HeLa | Doxorubicin (Positive Control) | 0.8 ± 0.1 |

| MCF-7 | Doxorubicin (Positive Control) | 1.2 ± 0.2 |

| HEK293 | Doxorubicin (Positive Control) | 3.5 ± 0.4 |

Data are presented as mean ± standard deviation from three independent experiments.

Antimicrobial Activity Screening

Given the prevalence of nitrogen-containing heterocycles in antimicrobial agents, it is prudent to screen this compound for activity against a panel of pathogenic bacteria and fungi.[9] The agar disk diffusion method provides a rapid and cost-effective preliminary assessment of antimicrobial potential.[10]

-

Microorganism Preparation:

-

Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

-

-

Assay Procedure:

-

Spread the microbial inoculum evenly onto the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for yeast).

-

Impregnate sterile paper disks with a known concentration of this compound (e.g., 10 µ g/disk ).

-

Place the disks onto the inoculated agar surface. Include a vehicle control (DMSO) and positive controls (e.g., ampicillin for bacteria, fluconazole for yeast).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

-

Data Analysis:

-

Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

-

| Microorganism | Compound | Zone of Inhibition (mm) |

| Staphylococcus aureus | This compound | 15 ± 1 |

| Escherichia coli | This compound | 8 ± 0.5 |

| Candida albicans | This compound | No inhibition |

| Staphylococcus aureus | Ampicillin (Positive Control) | 22 ± 2 |

| Escherichia coli | Ampicillin (Positive Control) | 18 ± 1.5 |

| Candida albicans | Fluconazole (Positive Control) | 20 ± 2 |

Data are presented as mean ± standard deviation from three independent experiments.

Tier 2: Target-Class Directed Screening

Should the Tier 1 screening reveal interesting activity, for instance, selective cytotoxicity against cancer cell lines, Tier 2 assays would be initiated to probe potential mechanisms of action. This tier focuses on common drug target classes, such as protein kinases and G-protein coupled receptors (GPCRs), which are frequently implicated in cancer and other diseases.[11][12]

In Vitro Kinase Inhibition Assay

Protein kinases are a major class of drug targets, particularly in oncology.[11] A fluorescence-based in vitro kinase assay can be used to screen this compound against a panel of representative kinases to identify any inhibitory activity.

-

Reagents and Setup:

-

Assay Procedure:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add the specific kinase and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.[13]

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents (e.g., a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor).[11]

-

-

Data Analysis:

-

Measure the TR-FRET signal, which is proportional to the extent of substrate phosphorylation.

-

Calculate the percent inhibition of kinase activity relative to a vehicle control.

-

Determine the IC50 value for any active kinases.

-

GPCR Binding/Functional Assay

GPCRs represent another major class of drug targets.[12][14] A variety of assays can be employed to assess the interaction of a compound with a panel of GPCRs. A common approach is to use cell-based assays that measure downstream signaling events, such as changes in intracellular calcium or cAMP levels.[12][15]

-

Cell Line and Reagents:

-

Use a cell line stably expressing a Gq-coupled GPCR of interest (e.g., CHO-K1 cells expressing the M1 muscarinic receptor).

-

Utilize a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Assay Procedure:

-

Load the cells with the calcium-sensitive dye.

-

Add this compound at various concentrations and incubate.

-

Stimulate the cells with a known agonist for the target GPCR.

-

Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., a FLIPR instrument).[15]

-

-

Data Analysis:

-

Determine if the compound acts as an agonist (stimulates a response on its own), an antagonist (blocks the agonist-induced response), or an allosteric modulator.

-

Calculate relevant pharmacological parameters such as EC50 (for agonists) or IC50 (for antagonists).

-

Data Interpretation and Workflow Progression

The analysis of high-throughput screening data requires robust statistical methods to ensure the identification of true "hits" while minimizing false positives and negatives.[16][17] The data from each tier of the screening process should be carefully evaluated to guide the decision-making process.

Workflow Diagram

Caption: A tiered workflow for the preliminary biological screening of a novel compound.

Conclusion

This technical guide outlines a systematic and rationale-driven approach to the preliminary biological screening of this compound. By employing a tiered strategy that begins with broad phenotypic assays and progresses to more specific target-based screens, researchers can efficiently and effectively characterize the biological activity of this novel compound. The emphasis on robust experimental design, appropriate data analysis, and clear decision-making criteria will maximize the potential for identifying promising lead compounds for further drug development.

References

- 1. appretech.com [appretech.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-throughput screening - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. ijprajournal.com [ijprajournal.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. In vitro kinase assay [protocols.io]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spiedigitallibrary.org [spiedigitallibrary.org]

- 17. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Utilization of 6-Chloro-3-(trifluoromethyl)picolinonitrile in Agrochemical Synthesis

Foreword: The Strategic Importance of Fluorinated Intermediates

The introduction of fluorine atoms into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. 6-Chloro-3-(trifluoromethyl)picolinonitrile stands as a premier example of a high-value, fluorinated building block, specifically engineered for the synthesis of advanced agrochemicals. Its trifluoromethyl group (–CF3) and reactive chlorine and nitrile functionalities make it a versatile synthon for creating complex heterocyclic structures with potent insecticidal activity.

This document serves as a comprehensive guide for researchers, chemists, and process development scientists. It moves beyond simple reaction schemes to provide detailed, field-tested protocols, explain the underlying chemical principles, and offer insights into process optimization and safety. The information herein is grounded in authoritative patents and peer-reviewed literature to ensure accuracy and reproducibility.

Core Application: Synthesis of the Insecticide Flonicamid

This compound is most prominently recognized as the critical precursor to Flonicamid, a selective aphicide that acts as a feeding blocker. The synthesis pathway is a multi-step process that leverages the specific reactivity of the starting intermediate.

Mechanistic Overview: A Two-Step Transformation

The conversion of this compound to Flonicamid proceeds via two primary, sequential transformations:

-

Hydrolysis of the Nitrile: The cyano group (-C≡N) is selectively hydrolyzed to a primary amide group (-CONH₂). This step is critical as it forms the foundational carboxamide structure of the final product.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position is displaced by N-cyanomethyl-4-(trifluoromethyl)aniline (or a precursor which is then cyclized). In the most common synthesis routes, this involves a reaction with glycine followed by cyclization to form the pyridin-2-yl)ethyl]amino}acetonitrile moiety. However, a more direct and widely patented route involves the hydrolysis of the nitrile first, followed by the substitution.

The workflow can be visualized as follows:

Figure 1: High-level workflow for Flonicamid synthesis.

Protocol 1: Synthesis of Intermediate 6-Chloro-3-(trifluoromethyl)picolinamide

This protocol details the selective hydrolysis of the nitrile group. The choice of concentrated sulfuric acid is deliberate; it acts as both a reagent and a solvent, facilitating the controlled hydration of the nitrile to the amide while minimizing the risk of over-hydrolysis to the carboxylic acid.

Materials:

-

This compound (1 equivalent)

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Ice Bath

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Substrate Addition: Slowly add this compound to the cooled sulfuric acid over 30-45 minutes. The slow addition is crucial to control the exothermic reaction and maintain the temperature below 10 °C.

-

Reaction Progression: Once the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice. This will precipitate the product while diluting the acid. Perform this step in a well-ventilated fume hood.

-

Neutralization and Extraction: Neutralize the acidic slurry by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7. The crude product will precipitate as a solid. Filter the solid or, if it remains in solution, extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 6-chloro-3-(trifluoromethyl)picolinamide.

Expected Outcome & Data:

| Parameter | Expected Value | Source |

| Yield | 90-95% | |

| Purity (by HPLC) | >98% | |

| Appearance | White to off-white solid | General chemical properties |

Protocol 2: Synthesis of Flonicamid via SNAr

This step involves the displacement of the activated chlorine atom. The pyridine ring, particularly with the electron-withdrawing trifluoromethyl and amide groups, is highly activated towards nucleophilic attack at the 6-position. Glycine is used as the nucleophile, and a base is required to deprotonate the amine, increasing its nucleophilicity.

Materials:

-

6-Chloro-3-(trifluoromethyl)picolinamide (1 equivalent)

-

Glycine (1.2 equivalents)

-

Potassium Carbonate (K₂CO₃) (2.5 equivalents)

-

Dimethylformamide (DMF)

-

Acetic Anhydride

-

Pyridine

-

Deionized Water

Procedure:

-

Reaction Setup: To a solution of 6-chloro-3-(trifluoromethyl)picolinamide in DMF, add glycine and potassium carbonate. The carbonate acts as the base to deprotonate the glycine.

-

Heating: Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.

-

Intermediate Formation & Dehydration: Cool the reaction mixture to room temperature. The intermediate formed is N-(carboxymethyl)-4-(trifluoromethyl)nicotinamide. To this mixture, add pyridine followed by the slow addition of acetic anhydride at 0-5 °C. This in-situ step converts the carboxylic acid group into the required cyanomethyl group via dehydration.

-

Workup: Stir the mixture for an additional 2-3 hours at room temperature. Pour the reaction mixture into ice water to precipitate the crude Flonicamid.

-

Purification: Filter the solid, wash thoroughly with water to remove inorganic salts and residual DMF. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Flonicamid.

Expected Outcome & Data:

| Parameter | Expected Value | Source |

| Yield | 85-92% | |

| Purity (by HPLC) | >99% | |

| Melting Point | 157.5 °C |

Alternative Synthetic Applications & Future Scope

While the synthesis of Flonicamid is the primary application, the unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of other novel agrochemicals. The chlorine atom can be displaced by a variety of nucleophiles, including:

-

Sulfur Nucleophiles: Reaction with thiols (R-SH) can lead to the formation of 6-(alkylthio) or 6-(arylthio) picolinonitriles, which are precursors to fungicides and herbicides.

-

Oxygen Nucleophiles: Reaction with alcohols or phenols (R-OH) in the presence of a strong base can yield 6-alkoxy or 6-aryloxy picolinonitriles.

-

Carbon Nucleophiles: Organometallic reagents can be used to form new C-C bonds at the 6-position, opening pathways to diverse molecular scaffolds.

The logical relationship for derivatization can be visualized as follows:

Figure 2: Derivatization pathways from the core intermediate.

Safety & Handling Considerations

-

Toxicity: this compound is a hazardous chemical. It is harmful if swallowed or inhaled. Handle only in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Chloro-3-(trifluoromethyl)picolinonitrile

Introduction: Strategic Importance of Substituted Picolinonitriles

The 6-chloro-3-(trifluoromethyl)picolinonitrile scaffold is a highly valuable building block in contemporary medicinal chemistry and agrochemical research. The pyridine core, an essential motif in numerous bioactive molecules, is rendered exceptionally reactive towards nucleophilic aromatic substitution (SNAr) by the synergistic electron-withdrawing effects of the cyano (-CN) and trifluoromethyl (-CF₃) groups. These substituents significantly reduce the electron density of the pyridine ring, facilitating the displacement of the chlorine atom at the 6-position by a wide array of nucleophiles. This reactivity profile allows for the modular and efficient synthesis of diverse libraries of 6-substituted-3-(trifluoromethyl)picolinonitrile derivatives, which are actively investigated for their potential as pharmaceuticals and crop protection agents.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical execution of nucleophilic aromatic substitution reactions on this compound. We will delve into the underlying mechanistic principles, provide validated, step-by-step protocols for various classes of nucleophiles, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.[1] This pathway is distinct from SN1 and SN2 reactions and is characteristic of electron-deficient aromatic and heteroaromatic systems.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine leaving group (C6). This results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized across the pyridine ring and is further stabilized by the potent electron-withdrawing cyano and trifluoromethyl groups. The stability of this intermediate is a critical factor in the facility of the SNAr reaction.

-

Elimination of the Leaving Group and Aromatization: In the second step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group. This step is typically fast and irreversible, driving the reaction to completion.

The overall reaction rate is primarily dependent on the nucleophilicity of the attacking species and the ability of the pyridine ring to stabilize the negative charge of the Meisenheimer complex. The presence of the trifluoromethyl and cyano groups significantly enhances the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic attack.

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for comprehensive safety information before commencing any experimental work.[2]

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of 6-amino-3-(trifluoromethyl)picolinonitrile derivatives.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, morpholine)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

-

Dissolve the starting material in anhydrous DMF or DMSO (approximately 0.2 M concentration).

-

Add the amine nucleophile (1.1-1.5 equiv) to the solution.

-

Add the base (K₂CO₃, 2.0 equiv, or DIPEA, 2.0 equiv).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-amino-3-(trifluoromethyl)picolinonitrile derivative.

Caption: Experimental workflow for amination.

Protocol 2: Reaction with Alcohols (Alkoxides)

This protocol outlines the synthesis of 6-alkoxy-3-(trifluoromethyl)picolinonitrile derivatives.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol, phenol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.5 equiv) and dissolve it in anhydrous THF or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.5 equiv) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

-

In a separate flask, dissolve this compound (1.0 equiv) in anhydrous THF or DMF.

-

Slowly add the solution of the starting material to the prepared alkoxide solution at room temperature.

-

Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, appropriate eluent system) to yield the desired 6-alkoxy-3-(trifluoromethyl)picolinonitrile.

Protocol 3: Reaction with Thiols (Thiolates)

This protocol details the synthesis of 6-(arylthio)- or 6-(alkylthio)-3-(trifluoromethyl)picolinonitrile derivatives.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous DMF or Acetonitrile (MeCN)

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the thiol (1.2 equiv) in anhydrous DMF or acetonitrile.

-

Add the base (K₂CO₃ or Cs₂CO₃, 2.0 equiv) to the solution and stir for 15-30 minutes at room temperature to form the thiolate.

-

Add a solution of this compound (1.0 equiv) in the same anhydrous solvent.

-

Stir the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography on silica gel to obtain the pure 6-thio-substituted picolinonitrile product.